molecular formula C9H9BF3KO2 B13470617 Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate

Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate

Cat. No.: B13470617
M. Wt: 256.07 g/mol
InChI Key: OSPRTWMOFNGRHD-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoroborate group in this compound enhances its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate typically involves the reaction of a boronic acid or boronate ester with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often in the presence of a solvent such as methanol or ethanol. The general reaction scheme is as follows:

    Starting Material: 3-(2-methoxy-2-oxoethyl)phenylboronic acid or its ester.

    Reagent: Potassium bifluoride (KHF2).

    Solvent: Methanol or ethanol.

    Conditions: Room temperature, stirring for several hours.

The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid or ester.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in the case of Suzuki-Miyaura couplingThe compound’s stability and reactivity are attributed to the presence of the trifluoroborate group, which facilitates efficient transmetalation and subsequent coupling reactions .

Comparison with Similar Compounds

Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate can be compared with other similar compounds, such as:

    Potassium trifluoro(4-(2-methoxy-2-oxoethyl)phenyl)borate: Similar structure but with a different substitution pattern on the phenyl ring.

    Potassium trifluoro(4-(2-methoxy-2-oxoethoxy)phenyl)borate: Contains an additional ethoxy group, which may influence its reactivity and applications.

    Potassium 2-methylthiophenyltrifluoroborate: Contains a thiophenyl group, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoroborate group, which enhances its stability and reactivity in various chemical transformations.

Properties

Molecular Formula

C9H9BF3KO2

Molecular Weight

256.07 g/mol

IUPAC Name

potassium;trifluoro-[3-(2-methoxy-2-oxoethyl)phenyl]boranuide

InChI

InChI=1S/C9H9BF3O2.K/c1-15-9(14)6-7-3-2-4-8(5-7)10(11,12)13;/h2-5H,6H2,1H3;/q-1;+1

InChI Key

OSPRTWMOFNGRHD-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC=C1)CC(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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